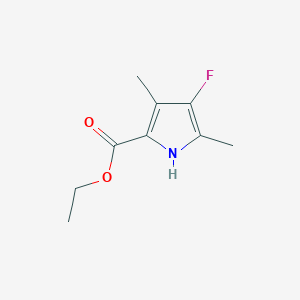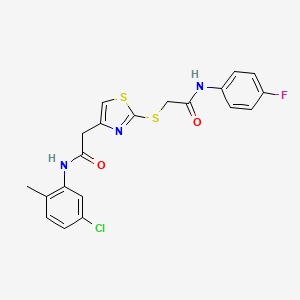
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyphenyl)(piperazin-1-yl)methanone” is a compound with the CAS Number: 436099-85-3. It has a molecular weight of 220.27 and its IUPAC name is 1-(2-methoxybenzoyl)piperazine . The compound is typically a yellow to brown sticky oil to semi-solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 220.27 . The storage temperature is recommended to be at -20°C .Mécanisme D'action
Target of Action
The primary target of 1-(2-methoxybenzoyl)piperazine hydrochloride, also known as (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride, is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as an antagonist at the alpha1-adrenergic receptor . It binds to the receptor, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating the receptor . This blockade results in a decrease in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s action on the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
Similar compounds have shown good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The antagonistic action of the compound on the alpha1-adrenergic receptor results in a decrease in smooth muscle contraction. This can lead to a reduction in blood pressure and relief from symptoms of benign prostatic hyperplasia .
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, such as its relatively low solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses, which may require careful dose optimization.
Orientations Futures
There are several potential future directions for research on (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride. In neuroprotection, further studies could investigate the long-term effects of this compound on cognitive function and behavior, as well as its potential use in the treatment of neurodegenerative diseases. In pain management, future studies could explore the optimal dosing and administration of this compound, as well as its potential use in combination with other analgesic drugs. In cancer treatment, further research could focus on the development of more potent and selective this compound analogs, as well as its potential use in combination with other anticancer agents. Overall, this compound has shown promising potential as a therapeutic agent in various areas, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of hydrochloric acid to obtain the hydrochloride salt form. The purity of the compound can be improved through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has been studied for its potential therapeutic properties in various areas, including neuroprotection, pain management, and cancer treatment. In neuroprotection, this compound has shown to have antioxidative and anti-inflammatory effects, which may help prevent or reduce damage to neurons in neurodegenerative diseases. In pain management, this compound has been found to have analgesic properties, potentially through its action on the opioid system. In cancer treatment, this compound has shown to inhibit the growth and induce apoptosis of cancer cells, making it a promising candidate for further development.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQQUOJYSYJORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide](/img/structure/B2786371.png)

![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)
![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2786383.png)

![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)